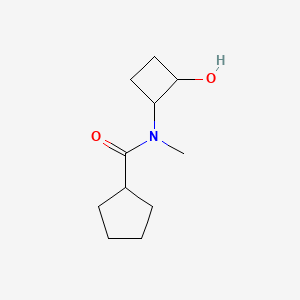
N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl group with a hydroxyl substituent and a cyclopentanecarboxamide moiety. Its molecular formula is C11H17NO2, and it is characterized by the following structural attributes:
- Molecular Weight : 197.26 g/mol
- Solubility : Soluble in organic solvents, with limited water solubility.
- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.
The biological activity of this compound primarily involves modulation of specific biological pathways:
- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy. HDAC inhibitors are known to induce hyperacetylation of histones, leading to altered gene expression associated with apoptosis and differentiation in cancer cells .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds that exhibit similar properties .
Pharmacokinetics
Research into the pharmacokinetics of this compound is limited but essential for understanding its therapeutic potential:
- Absorption : Expected to have moderate oral bioavailability based on its lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, similar to other amides.
- Excretion : Predominantly renal excretion of metabolites.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Viability : Significant reduction in viability was observed in breast and colon cancer cell lines after treatment with the compound.
- Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays.
Case Study 2: Inflammatory Response
Another study evaluated the anti-inflammatory potential of this compound:
- Cytokine Production : The compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Signaling Pathways : Inhibition of NF-kB signaling was noted, indicating a mechanism for its anti-inflammatory effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential:
特性
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(9-6-7-10(9)13)11(14)8-4-2-3-5-8/h8-10,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAXTNGIHHNETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














